ITF3107
Description
HDAC6, a class IIb deacetylase, regulates critical cellular processes such as protein degradation, cell motility, and immune signaling . ITF3107 has shown efficacy in preclinical models of sepsis, where its selective inhibition of HDAC6 improved survival rates in lipopolysaccharide (LPS)-induced septic shock. In murine studies, this compound administration three hours post-LPS challenge replicated the survival benefits observed in HDAC6 knockout (KO) mice, highlighting its role in attenuating hyperinflammatory responses .
Properties
Molecular Formula |
C23H24N4O6S |
|---|---|
Molecular Weight |
484.53 |
IUPAC Name |
(S)-4-(2-(2-(3,4-dimethoxyphenyl)acetamido)-3-(thiazol-4-yl)propanamido)-N-hydroxybenzamide |
InChI |
InChI=1S/C23H24N4O6S/c1-32-19-8-3-14(9-20(19)33-2)10-21(28)26-18(11-17-12-34-13-24-17)23(30)25-16-6-4-15(5-7-16)22(29)27-31/h3-9,12-13,18,31H,10-11H2,1-2H3,(H,25,30)(H,26,28)(H,27,29)/t18-/m0/s1 |
InChI Key |
MFTNXGQBTCUALX-SFHVURJKSA-N |
SMILES |
COC1=C(OC)C=C(CC(N[C@@H](CC2=CSC=N2)C(NC3=CC=C(C(NO)=O)C=C3)=O)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ITF3107; ITF-3107; ITF 3107 |
Origin of Product |
United States |
Comparison with Similar Compounds
Selectivity Profiles
ITF3107 belongs to the HDAC6-selective inhibitor class, contrasting with pan-HDAC inhibitors (e.g., vorinostat, panobinostat) that target multiple HDAC isoforms. The selectivity profile directly influences therapeutic outcomes:
Key Insight : this compound’s HDAC6 specificity avoids the broad epigenetic modifications caused by pan-HDACi, which are associated with adverse effects like thrombocytopenia and fatigue.
Mechanistic and Efficacy Differences
- Inflammatory Modulation: this compound and other HDAC6 inhibitors (e.g., Tubastatin A) reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6) by targeting HDAC6-regulated pathways, such as NF-κB and STAT3 . Pan-HDACi exhibit broader immunomodulatory effects, including T-cell activation and MHC expression, which may exacerbate cytokine storms in sepsis .
Therapeutic Outcomes :
Structural and Pharmacokinetic Comparison
Differences in pharmacokinetics (e.g., half-life, bioavailability) may arise from variations in substituent groups, influencing tissue penetration and metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
